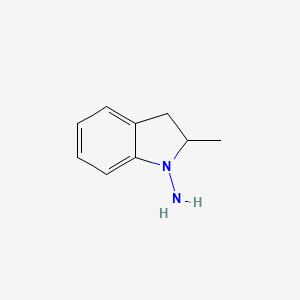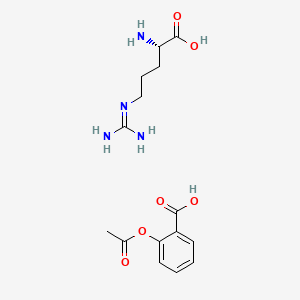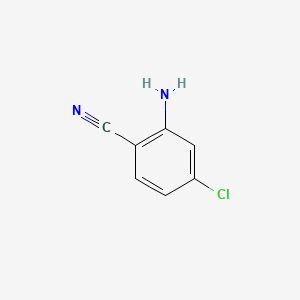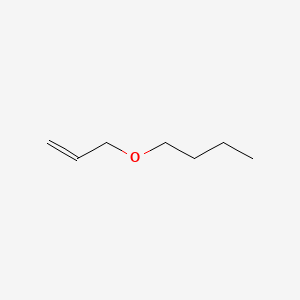
Allyl butyl ether
Overview
Description
Allyl butyl ether is an organic compound with the linear formula CH2=CHCH2OCH2CH2CH2CH3 . It has a molecular weight of 114.19 .
Synthesis Analysis
The synthesis of ethers like Allyl butyl ether can be achieved through several methods such as the Williamson ether synthesis, which involves an alkoxide ion reacting with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the use of tert-Butyllithium, which induces a cleavage of allylic ethers to the corresponding alcohols or phenols .
Molecular Structure Analysis
The molecular structure of Allyl butyl ether consists of an oxygen atom bonded to two alkyl groups . The linear formula is CH2=CHCH2OCH2CH2CH2CH3 .
Chemical Reactions Analysis
Ethers, including Allyl butyl ether, are known to undergo reactions such as cleavage of the C–O bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Allyl butyl ether is a liquid with a refractive index of 1.406 and a density of 0.783 g/mL at 25 °C .
Scientific Research Applications
Synthesis of Brominated Flame Retardants
Allyl butyl ether is used in the synthesis of brominated flame retardants like tetrabromobisphenol A bis (allyl ether) (TBBPA-BAE). These compounds are crucial for reducing the flammability of materials used in electronics, textiles, and plastics . The modification of TBBPA to produce derivatives such as TBBPA-BAE involves the use of allyl butyl ether, which contributes to the overall effectiveness of these flame retardants.
Bioaccumulation and Biotransformation Studies
Research has been conducted on the bioaccumulation and biotransformation of TBBPA-BAE in aquatic organisms like common carp. These studies are vital for understanding the environmental impact and health risks associated with brominated flame retardants. Allyl butyl ether’s role in the structure of TBBPA-BAE makes it a subject of interest in these environmental studies .
Epoxy Formulation Diluents
In the field of materials science, allyl butyl ether is used as a reactive diluent in epoxy formulations. It helps in reducing the viscosity of epoxies and can eliminate the need for solvents or other volatile organic compounds, thus contributing to more environmentally friendly production processes .
Organic Synthesis and Catalysis
Allyl butyl ether is involved in advanced organic synthesis methods. It can act as a substrate in various catalytic processes to produce other valuable chemical compounds. The advancements in ether synthesis from organic solvents to water-based systems have seen the use of allyl butyl ether in creating more sustainable and efficient chemical reactions .
Safety And Hazards
Future Directions
The future directions for Allyl butyl ether could involve further exploration of its synthesis methods and reactions. For instance, the use of phase transfer and polymer and clay supported catalysts for the synthesis of symmetrical and unsymmetrical ethers could be explored . Additionally, the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .
properties
IUPAC Name |
1-prop-2-enoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLFDCPAJLATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190825 | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl butyl ether | |
CAS RN |
3739-64-8 | |
| Record name | 1-(2-Propen-1-yloxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyloxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




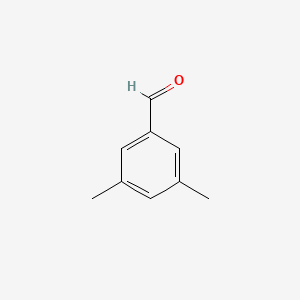
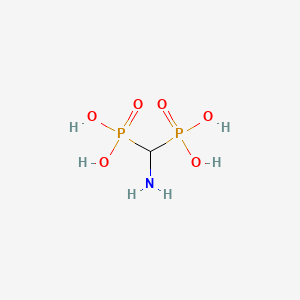
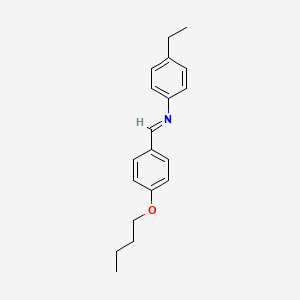

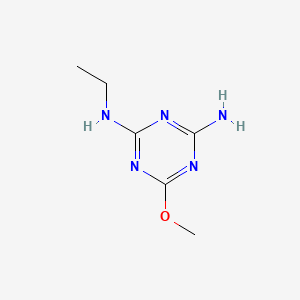


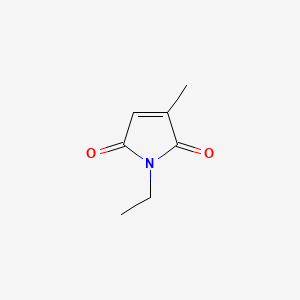
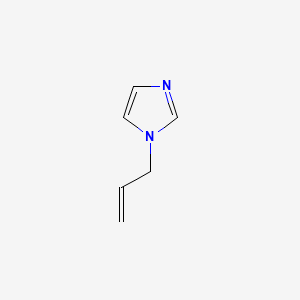
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)
